Cas no 1896-62-4 (Benzylideneacetone)

Benzylideneacetone structure
Productnaam:Benzylideneacetone
Benzylideneacetone Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzalacetone
- Benzylideneacetone
- 4-Phenylbut-3-en-2-one
- Methyl styryl ketone
- (E)-4-phenylbut-3-en-2-one
- Acetocinnamone
- 4-PHENYL-3-BUTEN-2-ONE
- trans-Benzylideneacetone
- Benzylidene acetone
- 4-Phenylbutenone
- Methyl trans-styryl ketone
- Benzalaceton
- trans-Benzalacetone
- Styryl methyl ketone
- (E)-4-Phenyl-3-buten-2-one
- Benzilideneacetone
- Benzilidene acetone
- 2-Phenylvinyl methyl ketone
- trans-4-Phenyl-3-buten-2-one
- TPBO
- trans-Benzylidenacetone
- Methyl 2-phenylvinyl ketone
- trans-4-Phenyl-3
- FEMA 2881
- BENZALAOETONE
- (e)-3-buten-2-on
- BENZYLIDENACETONE
- CINNAMYL METHYL KETONE
- 1-PHENYL-1-BUTEN-3-ONE
- BENZ
- NCGC00259053-01
- Methyl .beta.-styryl ketone
- (3E)-4-phenylbut-3-en-2-one
- AI3-52291
- WLN: 1V1U1R
- Methyl beta-styryl ketone
- SCHEMBL76632
- 4-Phenyl-(E)-3-Buten-2-one
- 4-Phenyl-3-butene-2-one
- DS-4780
- NCGC00255323-01
- BENZALACETONE [USP IMPURITY]
- 3-Buten-2-one, 4-phenyl-
- 4-PHENYL-3-BUTEN-2-ONE, TRANS
- CCRIS 5319
- Benzalacetone, analytical standard
- A804921
- Ketone, methyl styryl
- Q4380955
- Tox21_201502
- benzylideneacetone, (E)-isomer
- FEMA No. 2881
- Methyl beta -STYRYL ketone
- Benzylideneacetone, >=98%, FG
- trans-4-Phenylbut-3-en-2-one
- AI3-00944
- E-4-phenyl-3-buten-2-one
- CHEMBL73639
- trans-4-Phenyl-3-butene-2-one
- 3-Buten-2-one, 4-phenyl-, (3E)-
- D70528
- Z2582847786
- DTXCID305662
- BRN 0742046
- (3E)-4-Phenylbut-3-en-2-one; Warfarin Sodium Imp. C (EP); Benzalacetone; Warfarin Sodium Impurity C; Warfarin Impurity C
- benzylideneacetone, (Z)-isomer
- 3-BUTEN-2-ONE, 4-PHENYL-, (E)-
- DTXSID4025662
- 4-PHENYL-3-BUTEN-2-ONE [FHFI]
- trans-Benzylideneacetone;Benzalacetone
- 4-07-00-01003 (Beilstein Handbook Reference)
- CAS-1896-62-4
- benzalacetone-d4
- UNII-B03X40BMT5
- s9478
- EINECS 204-555-1
- EINECS 217-587-6
- MFCD00008779
- NSC 5605
- LS-13761
- Tox21_303222
- B03X40BMT5
- CHEBI:78399
- NCGC00257166-01
- 3-BUTEN,2-ONE,4-PHENYL (TRANS) BENZALACETONE
- 2-07-00-00287 (Beilstein Handbook Reference)
- WARFARIN SODIUM IMPURITY C [EP IMPURITY]
- HMS2268K18
- Epitope ID:120383
- D70186
- NCGC00091356-02
- CHEBI:217301
- A813340
- 4-Phenyl-3-buten-2-one, 99%
- trans-4-Phenyl-3-buten-2-one, >=99%
- F0001-0357
- P0163
- SCHEMBL312972
- NCGC00091356-01
- SMR001252234
- 4-Phenyl-but-3-en-2-one
- EC 204-555-1
- BENZYLIDENEACETONE, (E)-
- trans-4-phenyl-but-3-en-2-one
- BRN 0742047
- Benzylidene acetone (natural)
- BENZYLIDENEACETONE [MI]
- (E)-1-Buten-3-one, 1-phenyl
- NSC-5605
- DTXSID1031626
- Benzalaceton (german)
- AKOS000119902
- NS00003742
- t-PBO
- CAS-122-57-6
- 3-BUTEN,2-ONE,4-PHENYL (TRANS) BENZALACETONE
- EN300-366968
- InChI=1/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7
- EN300-18891
- (3E)-4-Phenylbut-3-en-2-one (Benzalacetone)
- (E)-4-Phenyl-but-3-en-2-one
- 1-Buten-3-one-1-phenyl
- W-109036
- ghl.PD_Mitscher_leg0.147
- Methyl styryl acetone
- MLS002454416
- Tox21_301598
- 1896-62-4
- DTXCID9011626
- W-107746
- HY-W012595
- (3E)-4-Phenyl-3-buten-2-one
- Benzalaceton [German]
- NSC5605
- CS-W013311
- AMY6963
- 122-57-6
- STK803195
- DB-003136
-
- MDL: MFCD00008779
- Inchi: 1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
- InChI-sleutel: BWHOZHOGCMHOBV-BQYQJAHWSA-N
- LACHT: O=C(C([H])([H])[H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 742047
Berekende eigenschappen
- Exacte massa: 146.073
- Monoisotopische massa: 146.073
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 152
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1
- XLogP3: 2.1
- Aantal tautomers: 2
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Yellow solid
- Dichtheid: 1,038 g/cm3
- Smeltpunt: 39.0 to 43.0 deg-C
- Kookpunt: 260-262 °C(lit.)
- Vlampunt: Fahrenheit: >230 ° f
Celsius: >110 ° c - Brekindex: 1.5836 (estimate)
- Oplosbaarheid: alcohol: freely soluble(lit.)
- Waterverdelingscoëfficiënt: Almost insoluble
- PSA: 17.07000
- LogboekP: 2.28880
- Oplosbaarheid: Slightly soluble in water
- FEMA: 2881
- Merck: 1137
- Dampfdruk: 0.01 mmHg ( 25 °C)
Benzylideneacetone Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H315,H317,H319,H335
- Waarschuwingsverklaring: P261,P280,P305 +P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38-42/43
- Veiligheidsinstructies: 7-26-36/37/39
- FLUKA MERK F CODES:8
- RTECS:EN0330050
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Sealed in dry,Room Temperature
- Gevaarklasse:9
- PackingGroup:III
Benzylideneacetone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | P319580-50g |
trans-4-Phenyl-3-buten-2-one |
1896-62-4 | 50g |
$98.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009987-250g |
Benzylideneacetone |
1896-62-4 | 99% | 250g |
¥98 | 2024-05-25 | |
S e l l e c k ZHONG GUO | S9478-500mg |
Trans-4-Phenyl-3-buten-2-one |
1896-62-4 | 99.43% | 500mg |
¥795.23 | 2023-09-15 | |
Enamine | EN300-366968-5.0g |
(3E)-4-phenylbut-3-en-2-one |
1896-62-4 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
Enamine | EN300-18891-0.25g |
4-phenylbut-3-en-2-one |
1896-62-4 | 0.25g |
$29.0 | 2023-09-18 | ||
Enamine | EN300-18891-2.5g |
4-phenylbut-3-en-2-one |
1896-62-4 | 2.5g |
$85.0 | 2023-09-18 | ||
Enamine | EN300-18891-5.0g |
4-phenylbut-3-en-2-one |
1896-62-4 | 5.0g |
$158.0 | 2023-07-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EQ718-500g |
Benzylideneacetone |
1896-62-4 | 99% | 500g |
¥186.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024559-500g |
trans-Benzylideneacetone |
1896-62-4 | 98% | 500g |
¥141.00 | 2023-11-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TCS1554-500 mg |
trans-Benzylideneacetone |
1896-62-4 | 99.55% | 500MG |
¥480.00 | 2022-04-26 |
Benzylideneacetone Gerelateerde literatuur
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1896-62-4)trans-4-Phenyl-3-buten-2-one

Zuiverheid:99%
Hoeveelheid:200KG
Prijs ($):Onderzoek